ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate
Overview
Description
Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a hydrazinylidene group, a cyano group, and an acetamido group, making it a versatile molecule for chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate typically involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-acetamido-2,5-dimethoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate.
Condensation with cyanoacetic acid: The hydrazinylidene intermediate is then condensed with cyanoacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, leading to its biological or chemical effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other hydrazinylidene derivatives, cyanoacetate derivatives, and acetamido-substituted phenyl compounds.
Uniqueness: The combination of hydrazinylidene, cyano, and acetamido groups in this compound provides a unique set of chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-24-15(21)12(8-16)19-18-11-7-13(22-3)10(17-9(2)20)6-14(11)23-4/h6-7,18H,5H2,1-4H3,(H,17,20)/b19-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRORFKJVINGRT-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C(=C1)OC)NC(=O)C)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C(=C1)OC)NC(=O)C)OC)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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